Scientific Field: Medical Chemistry
Application Summary: Cinnamamides, specifically N-benzyl-p-coumaramide (5a), N-benzylcaffeamide (5b), and N-benzylferulamide (5c), have been studied for their potential as anticancer agents.
Methods of Application: These compounds were synthesized from p-coumaric, caffeic, and ferulic acid, respectively, with benzylamine via four reaction steps: acetylation, chlorination, amidation, and deacetylation.
Scientific Field: Chemical Engineering
Application Summary: A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines was developed.
Methods of Application: The synthesis was catalyzed by Lipozyme® TL IM in continuous-flow microreactors.
Scientific Field: Biochemistry
Application Summary: Cinnamamides have been synthesized and studied for their α-glucosidase inhibitory activity.
Scientific Field: Pharmacology
Application Summary: Some derivatives of cinnamamides have exhibited anti-inflammatory and/or analgesic activity.
Scientific Field: Botany
Application Summary: Cinnamic acid, upon hydroxylation, yields p-hydroxy cinnamic acid or p-coumarate, a plant mono phenol.
Scientific Field: Organic Chemistry
Application Summary: Ten new N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives, containing two pharmacophore groups: cinnamic acid moiety and benzenesulfonamide, have been synthesized.
Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- is an organic compound classified as an amide of cinnamic acid, with the molecular formula C17H17NO3 and a molecular weight of approximately 283.32 g/mol. This compound features a complex structure, characterized by a hydroxycinnamic acid backbone and hydroxyl groups that enhance its biological activity. It has been isolated from various natural sources, including Ophiopogon japonicus and Piper kadsura, indicating its presence in medicinal plants and potential therapeutic applications .
These reactions enable the modification of cinnamamide for various synthetic applications.
Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- exhibits notable biological activities:
These activities highlight the compound's therapeutic potential across various domains.
Several synthesis methods for cinnamamide have been reported:
These methods allow for efficient production of cinnamamide and its derivatives.
Cinnamamide has a range of applications:
Interaction studies reveal that cinnamamide can influence various biological pathways:
These interactions underline the compound's multifaceted roles in biological systems.
Cinnamamide shares structural features with several related compounds. Here are some similar compounds along with their unique characteristics:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Cinnamic Acid | Contains a trans double bond between carbon atoms | Basic structure without amine functionality |
| p-Hydroxyphenethylamine | Aromatic amine structure | Lacks the cinnamic acid moiety |
| N-(2-Hydroxyethyl)cinnamamide | Hydroxyethyl group attached to the nitrogen | Exhibits different solubility and biological activity |
| N-(2-(4-Hydroxyphenyl)ethyl)-4-chlorocinnamide | Chlorinated derivative with enhanced potency | Selective antagonist at NMDA receptors |
Cinnamamide's unique combination of hydroxy groups and its specific amide structure contribute to its distinct biological activities compared to these similar compounds.
The compound was first isolated in the late 20th century during phytochemical screenings of medicinal plants. Early reports identified it in Celtis africana (African hackberry) and Cannabis sativa roots, where it coexisted with alkaloids and terpenoids. Its characterization accelerated after advancements in chromatographic techniques, particularly reverse-phase HPLC and LC-MS, enabled precise separation from complex plant matrices. Nuclear magnetic resonance (NMR) studies in the 2000s confirmed its E-configuration at the α,β-unsaturated amide bond, a critical feature for bioactivity.
This cinnamamide derivative exemplifies plant secondary metabolites' role in environmental adaptation. As a hydroxycinnamic acid amide, it participates in:
Its biosynthesis involves tyrosine decarboxylase (producing tyramine) and hydroxycinnamoyl-CoA:tyramine N-hydroxycinnamoyltransferase (THT), linking primary and secondary metabolism.
Systematic naming reflects structural features:
| IUPAC Name | Common Synonyms | Registry Numbers |
|---|---|---|
| (E)-3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | N-trans-p-Coumaroyltyramine, Paprazine | CAS 20375-37-5, CID 89322 |
The transition from trivial names (e.g., paprazine) to IUPAC terminology paralleled increased recognition of its pharmacological potential in the 2010s.
Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-, also known as N-p-coumaroyltyramine or paprazine, is a hydroxycinnamic acid derivative with the molecular formula C₁₇H₁₇NO₃ and a molecular weight of 283.32 grams per mole [1] [2]. The compound represents a natural phenolic amide that belongs to the class of coumaric acids and derivatives, characterized by the presence of a cinnamic acid moiety hydroxylated at the para position of the benzene ring [3].
The systematic International Union of Pure and Applied Chemistry name for this compound is 3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide [1]. The structure features two primary components: a p-hydroxycinnamic acid moiety and a tyramine residue connected via an amide bond [4]. The molecule contains two distinct phenolic rings, each bearing a para-hydroxyl group, which are critical for its biological properties and chemical behavior [5].
Spectroscopic characterization of this compound has been extensively documented through various analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts characteristic of the aromatic protons and the vinyl protons of the cinnamic acid portion [6]. The compound exhibits characteristic peaks in the aromatic region, with the para-disubstituted benzene rings showing typical patterns for 4-hydroxyphenyl groups [6].
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₁₇NO₃ | [1] |
| Molecular Weight | 283.32 g/mol | [1] |
| Chemical Abstracts Service Number | 20375-37-5 | [1] |
| International Chemical Identifier Key | RXGUTQNKCXHALN-UHFFFAOYSA-N | [1] |
Mass spectrometry analysis provides definitive molecular ion peaks that confirm the molecular weight and fragmentation patterns characteristic of hydroxycinnamic acid amides [7]. The compound shows typical fragmentation involving the loss of the phenethylamine portion and cleavage of the amide bond, producing characteristic coumaroyl fragments [7].
The physicochemical properties of Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- are fundamental to understanding its behavior in biological systems and chemical environments [8]. The compound demonstrates limited water solubility, classified as practically insoluble in aqueous media, which is characteristic of hydroxycinnamic acid derivatives with extended aromatic systems [8].
Thermal properties include a predicted boiling point of approximately 586.5 degrees Celsius at 760 millimeters of mercury pressure, indicating significant thermal stability [9]. The compound exhibits a calculated density of 1.248 grams per cubic centimeter, reflecting the presence of multiple aromatic rings and hydroxyl functional groups [9]. The flash point has been estimated at 308.5 degrees Celsius, indicating relatively low volatility under normal conditions [9].
The compound demonstrates very weak acidic properties based on its predicted dissociation constant values [8]. This weak acidity is attributed to the phenolic hydroxyl groups present in both the coumaric acid and tyramine portions of the molecule [10]. The hydroxamic acid functionality, when present in related derivatives, typically exhibits dissociation constants ranging between 8.5 and 9.5 for the first deprotonation [10].
| Physical Property | Value | Conditions | Reference |
|---|---|---|---|
| Molecular Weight | 283.32 g/mol | Standard conditions | [1] |
| Density | 1.248 g/cm³ | Calculated | [9] |
| Boiling Point | 586.5°C | 760 mmHg | [9] |
| Flash Point | 308.5°C | Standard conditions | [9] |
| Water Solubility | Practically insoluble | Aqueous media | [8] |
Partition coefficient studies indicate moderate lipophilicity, which influences the compound's bioavailability and membrane permeability characteristics [8]. The presence of multiple hydroxyl groups provides hydrogen bonding capabilities while the extended aromatic system contributes to hydrophobic interactions [11].
Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- exhibits geometric isomerism due to the presence of a carbon-carbon double bond in the cinnamic acid portion of the molecule [12] [13]. The compound can exist in two distinct stereoisomeric forms: the trans (E) and cis (Z) configurations, which differ in the spatial arrangement of substituents around the double bond [12].
The trans isomer, which is the predominant naturally occurring form, features the carboxamide and phenyl groups positioned on opposite sides of the double bond [14] [5]. This configuration is thermodynamically more stable due to reduced steric hindrance between the bulky substituents [15]. The trans form is designated as (2E)-3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acrylamide in systematic nomenclature [2].
The cis isomer, though less common, has been identified and characterized in various plant sources [14]. The Z configuration places the carboxamide and phenyl groups on the same side of the double bond, resulting in increased steric strain and reduced thermodynamic stability compared to the trans form [15]. Studies have demonstrated that the stereochemistry of the double bond significantly influences biological activity, with trans isomers generally exhibiting enhanced potency compared to their cis counterparts [4].
| Isomer Type | Configuration | Stability | Occurrence | Reference |
|---|---|---|---|---|
| Trans (E) | Opposite side arrangement | Thermodynamically favored | Predominant natural form | [5] |
| Cis (Z) | Same side arrangement | Less stable | Minor natural form | [14] |
Photoisomerization studies have revealed that exposure to ultraviolet light can induce trans-to-cis conversion, though this process may be accompanied by side reactions and molecular degradation [16]. The photoisomerization process involves electronic excitation of the pi-electron system, leading to rotation around the carbon-carbon double bond [16].
Conformational analysis of Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- reveals multiple energetically accessible conformations arising from rotation around single bonds within the molecule [11]. The primary sources of conformational flexibility include rotation around the carbon-nitrogen amide bond, the carbon-carbon bonds in the phenethyl chain, and the orientation of the phenolic hydroxyl groups [11].
Computational studies using density functional theory calculations have identified preferred conformational states that minimize steric interactions while maximizing stabilizing intramolecular interactions [11]. The extended conformation, where the phenethyl chain adopts an anti-periplanar arrangement, represents the global energy minimum for the trans isomer [11].
Molecular dynamics simulations have demonstrated that the compound exhibits significant conformational flexibility in solution, with rapid interconversion between low-energy conformers at physiological temperatures [17]. The presence of intramolecular hydrogen bonding between hydroxyl groups and the amide functionality contributes to conformational stabilization [17].
Crystal structure analyses, where available for related compounds, reveal that solid-state conformations may differ from solution-phase structures due to intermolecular packing forces and hydrogen bonding networks [18] [19]. These studies indicate that the cinnamic acid portion typically adopts a planar configuration, while the phenethyl chain can exhibit various orientations depending on the crystalline environment [18].
The conformational preferences directly influence the compound's ability to interact with biological targets, as different conformers may present distinct pharmacophoric arrangements [11]. Structure-activity relationship studies have established correlations between specific conformational features and biological potency [11].
The structure-function relationship of Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- is characterized by specific molecular features that are essential for biological activity [4] [11]. The para-hydroxyl groups on both aromatic rings represent critical pharmacophoric elements that significantly influence the compound's interaction with biological targets [11].
Research has demonstrated that the para position of the hydroxyl group on the cinnamic acid phenolic ring is essential for optimal biological activity [11]. Modifications or substitutions at this position result in substantial reductions in potency, indicating the importance of this structural element for receptor binding or enzymatic interactions [11]. Similarly, the para-hydroxyl group on the tyramine portion contributes significantly to the overall pharmacological profile [11].
The carbon-carbon double bond in the cinnamic acid moiety represents another crucial structural requirement [11]. Studies comparing saturated analogs with the unsaturated parent compound have revealed that the presence of the double bond is necessary for maintaining biological activity [11]. This requirement suggests that the planar, conjugated system formed by the aromatic ring and the vinyl group is essential for proper molecular recognition [11].
The amide linkage connecting the cinnamic acid and tyramine portions provides both structural stability and specific binding interactions [20] [21]. The amide functionality can participate in hydrogen bonding with target proteins and contributes to the overall molecular recognition process [20]. Modifications to the amide group, such as esterification or reduction, typically result in altered biological profiles [21].
| Structural Feature | Functional Importance | Activity Impact | Reference |
|---|---|---|---|
| Para-hydroxyl (cinnamic) | Essential for activity | Critical requirement | [11] |
| Para-hydroxyl (tyramine) | Contributes to potency | Significant influence | [11] |
| Carbon-carbon double bond | Maintains activity | Necessary element | [11] |
| Amide linkage | Provides stability | Important for binding | [20] |
Structure-activity relationship studies have identified that the methyl esterification of the carboxyl group, when present in related derivatives, enhances biological activity compared to the free acid form [11]. This modification improves membrane permeability and cellular uptake while maintaining the essential pharmacophoric features [11].
The spatial arrangement of the hydroxyl groups and their ability to form hydrogen bonds with target proteins directly correlates with biological potency [4]. Computational docking studies have revealed specific binding modes where the hydroxyl groups engage in critical interactions with amino acid residues in the active sites of target enzymes [20] [22].
The International Union of Pure and Applied Chemistry nomenclature system provides the most systematic approach to naming this hydroxycinnamic acid amide derivative. The official IUPAC systematic name for this compound is 3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide [1] [2] [3]. This nomenclature explicitly describes the molecular structure by indicating the presence of two 4-hydroxyphenyl groups connected through an amide linkage with a prop-2-enamide bridge.
The systematic nomenclature reflects the compound's structural complexity, encompassing both the cinnamic acid-derived backbone and the tyramine-derived ethylamine portion. The nomenclature system ensures precise identification of the compound's molecular architecture, including the specific positioning of hydroxyl groups at the para positions of both aromatic rings.
Following established chemical nomenclature conventions, this compound adheres to multiple systematic naming approaches that reflect its functional groups and structural characteristics. The systematic naming conventions recognize this molecule as a hydroxycinnamic acid amide, specifically classified under the broader category of phenylpropanoid amides [7] [8] [9].
The systematic approach identifies key structural elements: the 4-hydroxyphenyl groups (para-hydroxyphenyl), the ethyl linker, and the prop-2-enamide bridge. The naming convention follows the principle of identifying the most complex substituent as the parent structure, with the cinnamic acid derivative serving as the primary framework and the tyramine moiety as the substituting amine [10] [11].
Alternative systematic naming approaches may describe this compound using different terminologies. For example, it can be systematically named as N-(4-hydroxyphenethyl)-4-hydroxybenzeneacrylamide [3], which emphasizes the acrylamide functional group and the specific positioning of the hydroxyl substituents. The systematic conventions also allow for the description as 2-propenamide, 3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-, (2E)- [3] [12], following the Chemical Abstracts Service indexing system.
The systematic naming conventions ensure consistency across different chemical databases and publications, facilitating accurate identification and cross-referencing of this compound in scientific literature and commercial applications.
The compound is widely recognized by several common names and synonyms that reflect its biochemical significance and historical usage in natural products chemistry. The most frequently used common name is N-p-coumaroyl-tyramine [1] [13] [14], which directly indicates its structural composition as a conjugate of p-coumaric acid and tyramine. This name is particularly prevalent in phytochemical and biochemical literature.
Paprazine represents another historically significant common name [13] [15] [16], which has been used extensively in traditional medicinal chemistry and natural products research. This name appears in numerous pharmaceutical and chemical catalogs, reflecting its importance in bioactive compound collections.
The systematic common name N-p-trans-coumaroyltyramine [14] [15] [12] emphasizes the trans configuration of the coumaroyl moiety, distinguishing it from potential cis isomers. This nomenclature is particularly important in stereochemical studies and when discussing the compound's biological activity, as the trans configuration is associated with enhanced bioactivity compared to the cis form.
Additional recognized synonyms include p-coumaroyltyramine [13] [15], N-trans-coumaroyltyramine [17] [15], and trans-N-p-coumaroyl tyramine [3] [14]. These variations reflect different conventions used across various scientific disciplines and geographical regions.
The compound is also known by descriptive names such as N-(p-hydroxyphenyl)ethyl p-hydroxycinnamide [3] and N-(4-hydroxyphenethyl)-4-hydroxybenzeneacrylamide [3], which provide structural information within the common name itself.
Within the hierarchical classification system of natural products chemistry, Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- occupies a specific taxonomic position that reflects its biosynthetic origin and structural characteristics. The compound is classified as a phenylpropanoid [18] [19] [20], placing it within the broad category of plant secondary metabolites derived from the shikimic acid pathway.
At the subclass level, this compound belongs to the hydroxycinnamic acids and derivatives [21] [22] [23], specifically within the category of hydroxycinnamic acid amides [7] [8] [9]. This classification reflects its structural derivation from hydroxycinnamic acid precursors and its functional group characteristics as an amide derivative.
The taxonomic classification system recognizes this compound as a phenylpropanoid amide [10] [11] [24], emphasizing its dual nature as both a phenylpropanoid derivative and an amide-containing molecule. This classification is particularly relevant in natural products chemistry, where compounds are often categorized based on their biosynthetic pathways and functional group combinations.
Within the broader context of secondary metabolite classification, this compound is categorized as a plant metabolite [25] [26] [27] and more specifically as a stress-response compound [28] [8] [9]. This classification reflects its biological function in plants as a defensive metabolite that accumulates in response to pathogen attack and environmental stress conditions.
The taxonomic classification also places this compound within the coumaric acids and derivatives subgroup [21] [23], reflecting its structural relationship to p-coumaric acid. This classification system facilitates the organization of related compounds and enables systematic studies of structure-activity relationships within this chemical class.
From a therapeutic and pharmacological perspective, the compound is classified as a bioactive compound [15] [29] with demonstrated antioxidant, anti-inflammatory, and antimicrobial properties. This functional classification is important for pharmaceutical applications and highlights the compound's potential therapeutic value.